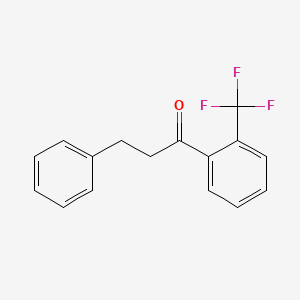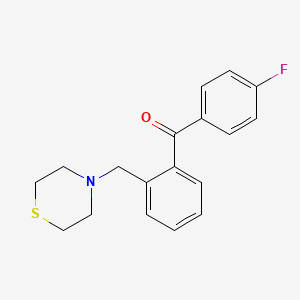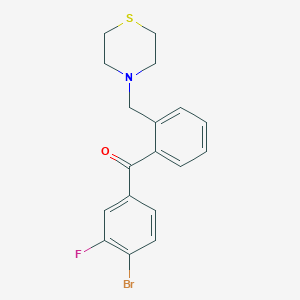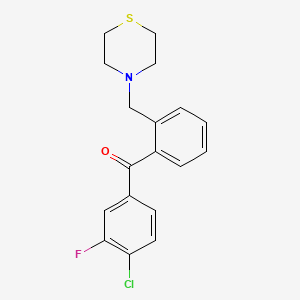
3-Phenyl-2'-trifluoromethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenyl-2’-trifluoromethylpropiophenone is a chemical compound with the CAS Number: 898764-51-7. It has a molecular weight of 278.27 and its IUPAC name is 3-phenyl-1-[2-(trifluoromethyl)phenyl]-1-propanone . This compound is versatile and finds applications in diverse scientific research. Its unique structure enables the synthesis of novel pharmaceuticals, agrochemicals, and materials.
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2’-trifluoromethylpropiophenone is represented by the formula C16H13F3O . The InChI code for this compound is 1S/C16H13F3O/c17-16(18,19)14-9-5-4-8-13(14)15(20)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 .Scientific Research Applications
DNA Binding and Urease Inhibition
3-Phenyl-2'-trifluoromethylpropiophenone derivatives show promise in DNA binding and urease inhibition. A study synthesized new chalcones from substituted aldehydes and fluorinated acetophenone, demonstrating strong interactions with salmon sperm DNA through intercalation mode. These compounds also exhibited urease inhibition and antioxidant potential, supported by molecular docking studies. Furthermore, Density Functional Theory (DFT) calculations were performed to analyze the molecular properties and stability of these compounds, highlighting their potential in drug discovery endeavors (Rasool et al., 2021).
Antioxidant Activity Enhancement
Modifications of phenethyl trifluoroacetate esters, structurally related to this compound, showed enhanced lipophilicity and antioxidant activity. These modifications, aimed at increasing the solubility in lipids, make these compounds attractive for pharmaceutical, food, and cosmetic applications, as confirmed by their radical scavenging capacity and lack of toxicity (Bernini et al., 2018).
High-Performance Polymer Synthesis
The compound's derivatives are instrumental in synthesizing high-performance polymers. Novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety were synthesized using 2-trifluoromethyl-activated monomers. These polymers exhibit exceptional thermal stability, solubility in various organic solvents, and potential for optical transparent materials, suggesting a broad range of industrial applications (Liaw et al., 2007).
Aryne Precursor in Organic Synthesis
This compound derivatives serve as precursors in organic synthesis. For instance, 3-Hydroxy-2-(trialkylsilyl)phenyl triflates, through a base-activated process, afford highly regioselective phenol derivatives, indicating their importance in synthetic chemistry and potential applications in pharmaceuticals (Kwon et al., 2017).
properties
IUPAC Name |
3-phenyl-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14-9-5-4-8-13(14)15(20)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXKUFTXNIAXOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643986 |
Source


|
| Record name | 3-Phenyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-51-7 |
Source


|
| Record name | 3-Phenyl-1-[2-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327316.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone](/img/structure/B1327319.png)
![4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327320.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone](/img/structure/B1327324.png)
![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1327326.png)
![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)
![2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327328.png)
![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)
![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)



